1-Methyl-1,3-dihydrobenzo[4,5]imidazo[1,2-c]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole is a heterocyclic compound that features a fused ring system combining a thiazole ring and a benzimidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole can be synthesized through various methods. One common approach involves the cyclocondensation of 2-mercaptobenzimidazole with methyl iodide under basic conditions. Another method includes the reaction of 2-mercaptobenzimidazole with methyl isothiocyanate in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the methyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as reverse transcriptase in HIV, by binding to the enzyme’s active site and preventing its function. This inhibition leads to the suppression of viral replication .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole can be compared to other similar compounds, such as:
1H,3H-Thiazolo[3,4-a]benzimidazole: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
1-Methyl-1H-benzimidazole: Contains a benzimidazole ring but lacks the thiazole ring, leading to different properties and applications.
1-Methyl-3H-[1,3]thiazolo[3,4-b]benzimidazole: A positional isomer with the thiazole ring fused at a different position, resulting in distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
116849-82-2 |
---|---|
Molekularformel |
C10H10N2S |
Molekulargewicht |
190.27 g/mol |
IUPAC-Name |
1-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C10H10N2S/c1-7-12-9-5-3-2-4-8(9)11-10(12)6-13-7/h2-5,7H,6H2,1H3 |
InChI-Schlüssel |
LWMCALUODNGSKW-UHFFFAOYSA-N |
SMILES |
CC1N2C(=NC3=CC=CC=C32)CS1 |
Kanonische SMILES |
CC1N2C(=NC3=CC=CC=C32)CS1 |
Synonyme |
1H,3H-Thiazolo[3,4-a]benzimidazole,1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.